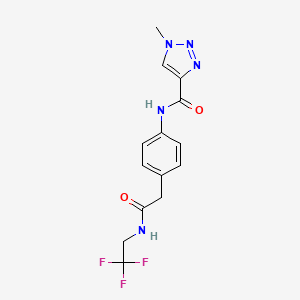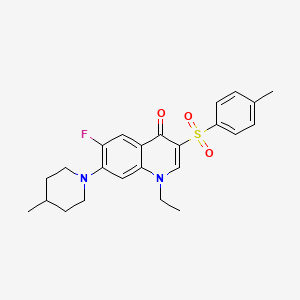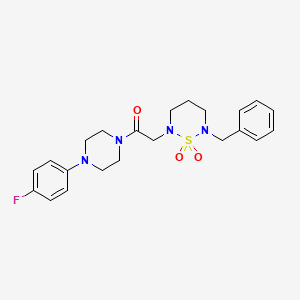
N-(3-(2-phényl-1H-imidazol-1-yl)propyl)thiophène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that features both imidazole and thiophene moieties. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Applications De Recherche Scientifique
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary target of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis .
Mode of Action
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its ATPase activity . This inhibition disrupts the normal functioning of p97, leading to an accumulation of misfolded proteins in the cell .
Biochemical Pathways
The inhibition of p97 affects various biochemical pathways. One of the most significant is the ubiquitin-proteasome system (UPS), which is responsible for the degradation of misfolded proteins . By inhibiting p97, N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide disrupts the UPS, leading to an accumulation of misfolded proteins and causing cellular stress .
Pharmacokinetics
Imidazole rings, such as the one present in this compound, are known to be highly soluble in water and other polar solvents . This suggests that the compound could be well-absorbed and distributed throughout the body.
Result of Action
The result of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide’s action is the disruption of protein homeostasis within the cell . This can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by the overexpression or mutation of p97, such as certain types of cancer .
Action Environment
The action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide is influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution within the body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-phenyl-1H-imidazole, which is then reacted with 3-bromopropylamine to form N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)amine. This intermediate is subsequently reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene-2-sulfonamide derivatives with sulfoxide or sulfone functionalities.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzene-1-sulfonamide
- N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-sulfonamide
- N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)pyridine-2-sulfonamide
Uniqueness
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide is unique due to the presence of both imidazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-23(21,15-8-4-13-22-15)18-9-5-11-19-12-10-17-16(19)14-6-2-1-3-7-14/h1-4,6-8,10,12-13,18H,5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPGLRBIUYCGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)



![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)
![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2523302.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide](/img/structure/B2523305.png)
![2-(butylsulfanyl)-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2523306.png)


![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2523311.png)

![1-(3-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2523314.png)
